molecular formula C5H10ClNO4 B555682 3-aminopentanedioic Acid Hydrochloride CAS No. 336182-10-6

3-aminopentanedioic Acid Hydrochloride

Cat. No. B555682
M. Wt: 147,13*36,45 g/mole
InChI Key: MMFFEGXUHLLGHX-UHFFFAOYSA-N
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Description

3-Aminopentanedioic Acid, also known as β-Glutamic acid, is a 1,5-dicarboxylic acid compound having a 3-amino substituent . It is used as an osmolyte in many archaea and as a substrate to study the specificity and kinetics of archaeal and bacterial glutamine synthetase (GS) enzymes . It is also used to study primitive mechanisms of polypeptide formation .


Synthesis Analysis

The synthesis of 3-Aminopentanedioic Acid involves the reaction of ss-GLUTAMIC acid with di-tert-butyldicarbonate and 10% aqueous sodium hydroxide . The mixture is stirred at room temperature for 5 days, then evaporated and resuspended in water . After acidification with 1 M potassium hydrogen sulphate, the aqueous phase is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and evaporated to afford 3-tert-butoxycarbonylaminopentanedioic acid .


Molecular Structure Analysis

The empirical formula of 3-Aminopentanedioic Acid is C5H9NO4, and its molecular weight is 147.13 . The SMILES string representation of its structure is NC(CC(O)=O)CC(O)=O .


Physical And Chemical Properties Analysis

3-Aminopentanedioic Acid is a white to off-white powder . It has a high solubility, with a Log S (ESOL) value of 1.99 . Its lipophilicity, as indicated by the Log Po/w (iLOGP) value, is 0.22 .

Scientific Research Applications

Synthesis in Bioactive Compounds

3-Aminopentanedioic Acid Hydrochloride has been utilized in various synthetic processes to create bioactive compounds. One example includes its role in the preparation of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976). Another instance involves its use in the synthesis of L‐Erythro‐α,β‐Dihydroxy‐GABA and γ‐Hydroxy‐L‐Erythronine, where the N-protected derivatives of 1- and 3-aminopentenediols, which are related to 3-aminopentanedioic Acid Hydrochloride, are essential for oxidative degradation to amino acid derivatives (Kirschbaum, Stahl, & Jäger, 2010).

Analytical Chemistry and Material Science

In the field of analytical chemistry, 3-aminopentanedioic Acid Hydrochloride has been used in procedures such as the selective extraction and separation of iron(III) from hydrochloric acid solutions (Gawali & Shinde, 1974). Its derivatives also find applications in the characterization of carbonaceous aerosols, where novel dicarboxylic acids and related compounds are identified and quantified, indicating its significance in environmental monitoring and analysis (Kubátová et al., 2000).

Pharmaceutical Research

3-Aminopentanedioic Acid Hydrochloride derivatives have been explored in the synthesis of various pharmaceutical compounds. For instance, its use in the creation of compounds with potential anti-inflammatory and analgesic activities is notable (Sondhi et al., 2008). This highlights its versatility in the development of new therapeutic agents.

Solubility Studies

Studies have also focused on the solubility of compounds related to 3-aminopentanedioic Acid Hydrochloride in various solvents. These investigations provide crucial information for pharmaceutical and chemical engineering applications, such as in the case of 3-carboxy-3-hydroxypentanedioic acid (Yang & Wang, 2011).

properties

IUPAC Name

3-aminopentanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFFEGXUHLLGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375808
Record name 3-aminopentanedioic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminopentanedioic Acid Hydrochloride

CAS RN

336182-10-6
Record name Pentanedioic acid, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336182-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminopentanedioic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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